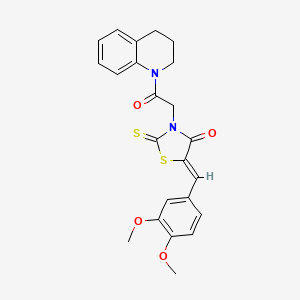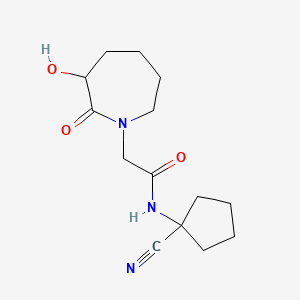
(Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that derivatives of thiazolidin-4-one, including compounds similar in structure to the one , have been synthesized and characterized by various methods. These compounds have been evaluated for their potential in antimicrobial and anticancer activities. For example, a study by Deep et al. (2013) synthesized a series of thiazolidin-4-one derivatives, evaluating their antimicrobial and anticancer potentials, with certain derivatives showing significant activity against specific cancer cell lines compared to standard drugs like 5-fluorouracil (Deep et al., 2013).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolidin-4-one derivatives. PansareDattatraya and Devan (2015) synthesized derivatives exhibiting good to moderate activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential as a basis for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Anticancer Activity
Research into the anticancer activity of thiazolidin-4-one derivatives has also been conducted. For instance, a study by Gür et al. (2020) focused on Schiff bases derived from 1,3,4-thiadiazole compounds, showing potential cytotoxic effects against cancer cell lines, which suggests the utility of thiazolidin-4-one structures in cancer treatment (Gür et al., 2020).
Antioxidant Properties
The antioxidant properties of thiazolidin-4-one derivatives have also been explored. Al-azawi (2016) synthesized quinazolin derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, and evaluated their potential as antioxidants, showing significant scavenging capacity against free radicals, highlighting another area of application for thiazolidin-4-one derivatives (Al-azawi, 2016).
properties
IUPAC Name |
(5Z)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-28-18-10-9-15(12-19(18)29-2)13-20-22(27)25(23(30)31-20)14-21(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12-13H,5,7,11,14H2,1-2H3/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHJEYIXQXPRCL-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)


![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)
![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)